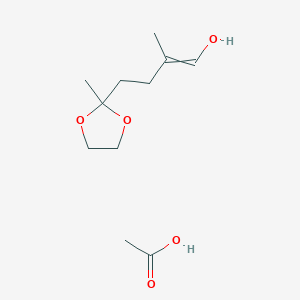
Acetic acid;2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)but-1-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)but-1-en-1-ol is a complex organic compound that features a unique structure combining acetic acid and a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)but-1-en-1-ol typically involves the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods may involve the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Acetic acid;2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)but-1-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using reagents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Acetic acid;2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)but-1-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: May be used in the development of pharmaceuticals due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which acetic acid;2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)but-1-en-1-ol exerts its effects involves its interaction with molecular targets through its functional groups. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions . The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Similar structure but with an ethyl ester group.
Ethyl acetoacetate ethylene acetal: Another related compound with a similar dioxolane ring.
Uniqueness
Acetic acid;2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)but-1-en-1-ol is unique due to its combination of a dioxolane ring and an acetic acid moiety, providing distinct reactivity and stability characteristics compared to other similar compounds.
特性
CAS番号 |
142791-23-9 |
|---|---|
分子式 |
C11H20O5 |
分子量 |
232.27 g/mol |
IUPAC名 |
acetic acid;2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)but-1-en-1-ol |
InChI |
InChI=1S/C9H16O3.C2H4O2/c1-8(7-10)3-4-9(2)11-5-6-12-9;1-2(3)4/h7,10H,3-6H2,1-2H3;1H3,(H,3,4) |
InChIキー |
MTXSIBFYTLIJER-UHFFFAOYSA-N |
正規SMILES |
CC(=CO)CCC1(OCCO1)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


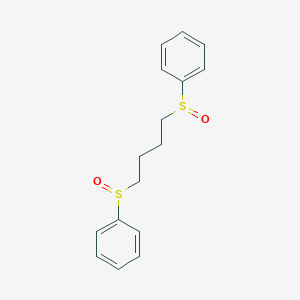
![3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol](/img/structure/B12547629.png)
![3,3,9-Trimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12547633.png)
![(2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine](/img/structure/B12547637.png)

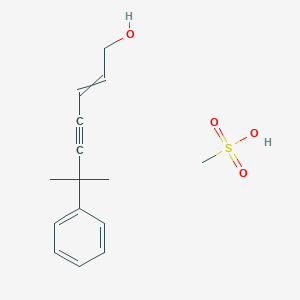
![4,7-Bis[2-(4-tert-butylphenyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12547653.png)
![2-[(Phenylsulfanyl)methyl]-3-propyloxirane](/img/structure/B12547658.png)
![5-Methyl-3-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B12547660.png)
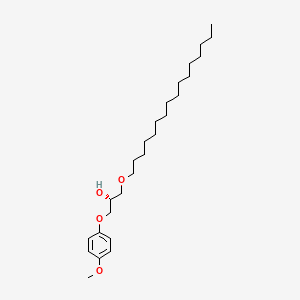
![3-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12547670.png)
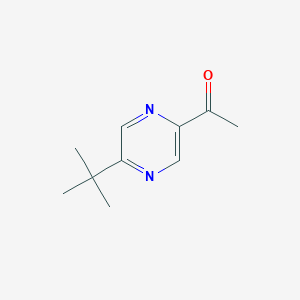
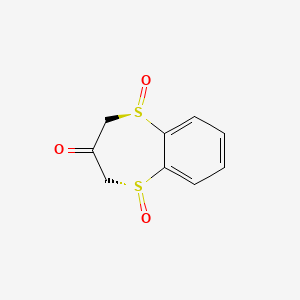
![2,5-Bis[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12547678.png)
